molecular formula C6H9N3O B2733893 5-(2-Aminoethyl)-1H-pyrimidin-6-one CAS No. 1367991-35-2

5-(2-Aminoethyl)-1H-pyrimidin-6-one

Cat. No. B2733893
M. Wt: 139.158
InChI Key: OFLFGPWHDGGAHV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Physical state : The compound is typically a liquid .
  • Stability : It should be stored in a dark place and sealed in a dry environment at temperatures between 2°C and 8°C .

Safety And Hazards

  • Hazard statements : The compound is classified as H302 (harmful if swallowed) , H315 (causes skin irritation) , H319 (causes serious eye irritation) , and H335 (may cause respiratory irritation) .
  • Precautionary statements : Handle with care, avoid inhalation, and use appropriate protective equipment .

properties

IUPAC Name

5-(2-aminoethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-2-1-5-3-8-4-9-6(5)10/h3-4H,1-2,7H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLFGPWHDGGAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminoethyl)pyrimidin-4-OL

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